3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid
Description
3-((2-Oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound combining a benzo[b]thiophene core with a pyrimidin-2-one moiety via a methylene bridge. Its synthesis involves multi-step organic reactions optimized for yield and scalability, often employing catalysts and controlled conditions .
Properties
Molecular Formula |
C14H10N2O3S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-[(2-oxopyrimidin-1-yl)methyl]-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-16-7-3-6-15-14(16)19)9-4-1-2-5-11(9)20-12/h1-7H,8H2,(H,17,18) |
InChI Key |
GBBVIZVBDLSPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN3C=CC=NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of thiophene- and pyrimidine-based compounds are highly influenced by substituents and core modifications. Below is a comparative analysis:
Table 1: Key Compounds and Their Properties
Activity and Mechanism Comparisons
Antimicrobial Activity:
- Target Compound : Exhibits broad-spectrum antibacterial activity, likely via inhibition of bacterial enzymes (e.g., β-lactamases) .
- Thieno[3,2-d]pyrimidines: Show Gram-positive and Gram-negative antibacterial activity, attributed to sulfonamide and triazole groups disrupting folate synthesis .
Anticancer Activity:
- Target Compound : Moderate cytotoxicity against cancer cells but low general cytotoxicity, suggesting selectivity .
- Thieno[3,2-d]pyrimidines (Compound 19b): Higher potency than doxorubicin, likely due to intercalation with DNA or topoisomerase inhibition .
Cholinesterase Inhibition:
- Target Compound : Binds acetylcholinesterase, relevant for Alzheimer’s disease therapy. This dual activity (antimicrobial + neuroprotective) is unique among analogues .
- Pyridine-2-carboxylic Acid Derivatives : Lack cholinesterase activity but show reactivity in metal coordination, useful in material science .
Functional Group Impact
- Pyrimidinone vs. Pyrimidine: The 2-oxo group in the target compound enhances hydrogen-bonding capacity, critical for enzyme interactions .
- Carboxylic Acid vs. Esters : The free carboxylic acid group (vs. methoxycarbonyl in analogues like ) improves solubility and bioavailability.
Biological Activity
3-((2-Oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the benzo[b]thiophene scaffold and subsequent functionalization with a 2-oxopyrimidine moiety. The structural formula is represented as follows:
This structure features a benzo[b]thiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that derivatives of benzo[b]thiophene exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds related to this class showed effective inhibition against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating potent activity against resistant strains .
Cytotoxicity Studies
Cytotoxicity assays conducted on human adenocarcinomic alveolar basal epithelial cells (A549) showed that certain derivatives did not exhibit cytotoxic effects at concentrations significantly higher than their MIC values. For example, compound II.b from related studies demonstrated no cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound could inhibit critical enzymes involved in bacterial resistance mechanisms and possibly act on cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds, providing insights into their mechanisms and potential therapeutic applications:
- Inhibition of Cholinesterases : A series of benzo[b]thiophene derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed IC50 values indicating effective inhibition without cytotoxic effects on neuronal cell lines .
- Antimicrobial Activity : A comparative analysis of various benzo[b]thiophene derivatives revealed that certain modifications enhance their antimicrobial potency. These findings highlight the importance of structural optimization in developing effective antimicrobial agents .
- Pharmacological Profiles : The pharmacological profiles of benzo[b]thiophene derivatives suggest potential applications in treating infections caused by resistant bacteria and neurodegenerative disorders. The structure-activity relationship (SAR) studies provide valuable data for future drug design efforts .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
